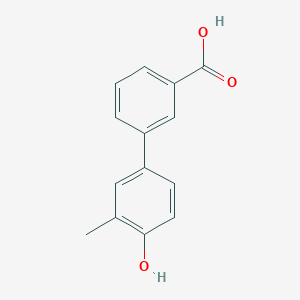

4-(3-Carboxyphenyl)-2-methylphenol

Descripción general

Descripción

4-(3-Carboxyphenyl)-2-methylphenol, also known as 4-hydroxy-3-methoxybenzaldehyde, is a phenolic compound that is widely used in research, development, and production of various products. 4-hydroxy-3-methoxybenzaldehyde is a naturally occurring compound found in many plants and fungi and is used in the synthesis of various pharmaceuticals, cosmetics, and food products. It is also used in the production of various dyes, fragrances, and preservatives. 4-hydroxy-3-methoxybenzaldehyde has a wide range of applications and is an important component in the synthesis of many drugs, cosmetics, and food products.

Aplicaciones Científicas De Investigación

Anticancer Potential

- Scientific Field: Medicinal Chemistry, Oncology .

- Summary of Application: The compound 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which is structurally similar to 4-(3-Carboxyphenyl)-2-methylphenol, has been investigated for its anticancer potential . It has been studied against breast and cervical cancer cell lines .

- Methods of Application: The compound binds to DNA by groove binding, which is significant as it unwinds the DNA helix . The study involved computational methods, including molecular docking and molecular dynamics (MD) simulations .

- Results or Outcomes: The study found that the binding of H3BTB to DNA was significant, with considerable electrostatic and non-electrostatic contributions present in the binding’s free energy . The cytotoxic potential of H3BTB was effectively demonstrated by the computational study outcomes .

Building Block for Coordination Compounds

- Scientific Field: Coordination Chemistry .

- Summary of Application: 4-(3-Carboxyphenyl)picolinic acid, a compound related to 4-(3-Carboxyphenyl)-2-methylphenol, has been used as a building block for the synthesis of new coordination compounds .

- Methods of Application: The compound was used in a hydrothermal self-assembly method using metal (II) chlorides and two types of N-donor ancillary ligands .

- Results or Outcomes: The study resulted in the synthesis of eleven new coordination compounds . The structures of these compounds varied from complex 3D metal–organic frameworks (MOFs) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers .

Hydrothermal Self-Assembly of Diverse Metal–Organic and Supramolecular Networks

- Scientific Field: Coordination Chemistry .

- Summary of Application: 4-(3-Carboxyphenyl)picolinic acid (H2cppa), a compound related to 4-(3-Carboxyphenyl)-2-methylphenol, was used as a building block for the synthesis of eleven new coordination compounds .

- Methods of Application: The compounds were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands .

- Results or Outcomes: The structures of the compounds varied from complex 3D metal–organic frameworks (MOFs) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . The structures were further extended into various H-bonded supramolecular networks .

Synthesis of Functionalised Crown Ethers

- Scientific Field: Organic Chemistry .

- Summary of Application: While not directly related to 4-(3-Carboxyphenyl)-2-methylphenol, crown ethers, which are cyclic oligomers of ethylene oxide, have been synthesized using similar aromatic compounds .

- Methods of Application: The synthesis of crown ethers typically involves the reaction of an alkali metal salt with a polyethylene glycol in the presence of a base .

- Results or Outcomes: The result is a cyclic compound with several ether groups, which can bind to cations due to the electron-rich oxygen atoms .

Hydrothermal Self-Assembly of Diverse Metal–Organic and Supramolecular Networks

- Scientific Field: Coordination Chemistry .

- Summary of Application: 4-(3-Carboxyphenyl)picolinic acid (H2cppa), a compound related to 4-(3-Carboxyphenyl)-2-methylphenol, was applied as a new and virtually unexplored building block for the synthesis of eleven new coordination compounds .

- Methods of Application: The compounds were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands .

- Results or Outcomes: The structures of the compounds varied from a complex 3D metal–organic framework (MOF) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . Both the supramolecular and metal–organic underlying networks were analyzed and classified from the topological viewpoint .

Ultrasensitive Cu2+ Detection

- Scientific Field: Analytical Chemistry .

- Summary of Application: Palladium nanospheres-embedded metal–organic frameworks were used to enhance the ECL efficiency of 2,6-dimethyl-8-(3-carboxyphenyl)4,4′-difluoroboradiazene in aqueous solution for ultrasensitive Cu2+ detection .

- Methods of Application: The details of the methods of application are not provided in the search results .

- Results or Outcomes: The details of the results or outcomes are not provided in the search results .

Propiedades

IUPAC Name |

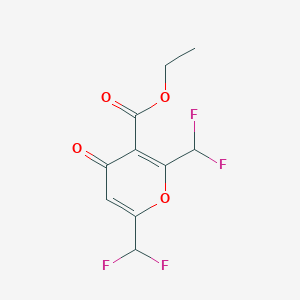

3-(4-hydroxy-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHRITZSPQMTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683812 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-2-methylphenol | |

CAS RN |

1261976-44-6 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)